2-Chloro-4-(4-methoxyphenyl)thiophene
Description
2-Chloro-4-(4-methoxyphenyl)thiophene is a halogenated thiophene derivative featuring a chlorine substituent at the 2-position and a 4-methoxyphenyl group at the 4-position of the thiophene ring. Thiophenes are sulfur-containing heterocycles with significant applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic stability and tunable electronic properties .
Properties
CAS No. |
54095-29-3 |
|---|---|
Molecular Formula |
C11H9ClOS |
Molecular Weight |
224.71g/mol |
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9ClOS/c1-13-10-4-2-8(3-5-10)9-6-11(12)14-7-9/h2-7H,1H3 |
InChI Key |
KIUCLGVNQHROIZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
- 2-Chloro-4-(naphthalen-1-yl)thiophene (3d) :
This compound, bearing a naphthyl group at the 4-position, exhibited low reactivity in Pd-catalyzed C–H annulation reactions, yielding only 20% product with 65% substrate recovery. The steric bulk of the naphthyl group and electron-withdrawing chlorine likely hindered reactivity . - Its reactivity in cross-coupling reactions remains unexplored but is hypothesized to be lower than methoxy-substituted analogs due to stronger electron withdrawal .
- 3-Methoxy-2-(4-methoxyphenyl)thiophene: Positional isomerism (methoxy at 3-position vs. chlorine at 2-position) alters electronic distribution.
Heterocyclic Core Modifications
- 5-Allyl-2-(4-methoxyphenyl)benzo[b]thiophene :
The benzo[b]thiophene core extends conjugation, increasing aromatic stability and altering absorption/emission properties. The allyl group introduces alkenyl reactivity, enabling further functionalization (e.g., hydroboration) . - 2-Chloro-4-(4-methoxyphenyl)-5-trifluoromethylpyrimidine :
Replacing thiophene with pyrimidine shifts the heterocycle from 5-membered to 6-membered, reducing ring strain. The trifluoromethyl group introduces strong electron withdrawal, contrasting with the methoxy group’s electron donation .
Data Tables
Table 1: Structural and Reactivity Comparison of Thiophene Derivatives
Table 2: Heterocyclic Core Modifications
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